molecular formula C10H19N3 B13247523 N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13247523
M. Wt: 181.28 g/mol
InChI Key: IKQHWSXJZUHOQP-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethylbutyl group attached to the nitrogen atom and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-ethylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbutyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

    Substitution: Alkyl or aryl halides, bases like K2CO3 or NaOH, in solvents like DMF or THF.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the ethylbutyl group, making it less hydrophobic and potentially altering its biological activity.

    N-(2-Ethylhexyl)-1-methyl-1H-pyrazol-4-amine: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.

    N-(2-Propyl)-1-methyl-1H-pyrazol-4-amine: Has a shorter alkyl chain, which can influence its chemical reactivity and biological properties.

Uniqueness: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylbutyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-ethylbutyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-9(5-2)6-11-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3

InChI Key

IKQHWSXJZUHOQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CN(N=C1)C

Origin of Product

United States

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